

An In-depth Technical Guide to 4-Bromobenzylhydrazine (CAS Number: 45811-94-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromobenzylhydrazine**

Cat. No.: **B1284536**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Bromobenzylhydrazine**, a versatile hydrazine derivative with significant applications as a building block in medicinal chemistry and organic synthesis. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and key reactions. Furthermore, it explores its role in the development of bioactive molecules, including pyrazole and hydrazone derivatives, and discusses their potential therapeutic applications and mechanisms of action. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

4-Bromobenzylhydrazine is a substituted hydrazine derivative with the molecular formula $C_7H_9BrN_2$.^[1] It is a crucial intermediate in the synthesis of various heterocyclic compounds.^[1]

Table 1: Physicochemical Properties of **4-Bromobenzylhydrazine**

Property	Value	Reference
CAS Number	45811-94-7	[1]
Molecular Formula	C ₇ H ₉ BrN ₂	[1]
Molecular Weight	201.06 g/mol	[1]
Synonyms	(4-Bromobenzyl)hydrazine, [(4-bromophenyl)methyl]hydrazine	[1]
Appearance	Not explicitly stated, but related compounds are often solids.	
Storage Conditions	2-8°C, sealed, dry	[1]

Spectroscopic Data

The structural elucidation of **4-Bromobenzylhydrazine** is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

¹H NMR Spectroscopy

Table 2: ¹H NMR Spectral Data of **4-Bromobenzylhydrazine**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
Data not available in search results			

Note: While a resource indicating the availability of the ¹H NMR spectrum was found, the detailed peak assignments were not accessible.[\[2\]](#)

¹³C NMR Spectroscopy

Table 3: ¹³C NMR Spectral Data of **4-Bromobenzylhydrazine**

Chemical Shift (δ , ppm)	Assignment
Data not available in search results	

Note: A resource indicating the availability of the ^{13}C NMR spectrum was found, but the specific chemical shifts were not provided.[2]

Infrared (IR) Spectroscopy

Table 4: Key IR Absorptions for **4-Bromobenzylhydrazine**

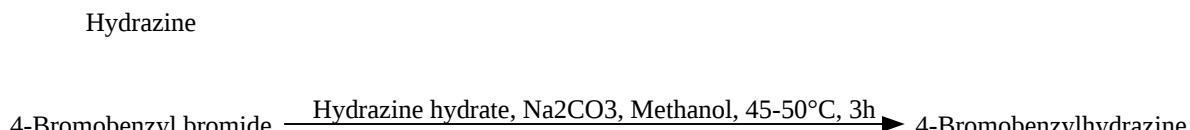
Wavenumber (cm^{-1})	Intensity	Assignment
Data not available in search results		

Note: A resource indicating the availability of the IR spectrum was found, but the detailed peak information was not accessible.[2]

Mass Spectrometry

Table 5: Mass Spectrometry Data for **4-Bromobenzylhydrazine**

m/z	Interpretation
Data not available in search results	


Note: A resource indicating the availability of the mass spectrum was found, but the fragmentation data was not provided.[2]

Synthesis of **4-Bromobenzylhydrazine**

The synthesis of **4-Bromobenzylhydrazine** can be achieved through the reaction of 4-bromobenzyl bromide with hydrazine.

Experimental Protocol: Synthesis from 4-Bromobenzyl Bromide

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Synthesis of **4-Bromobenzylhydrazine**.

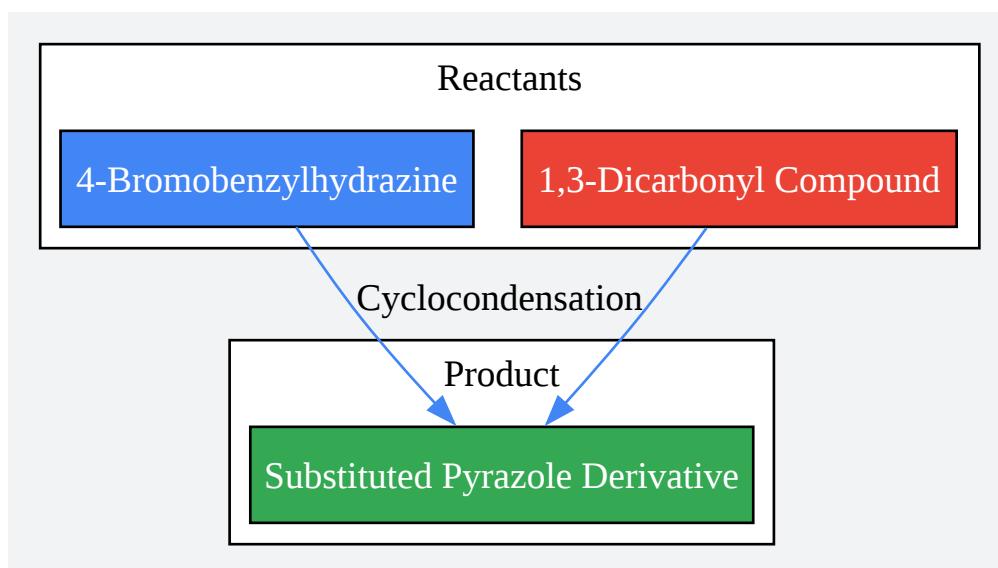
Materials:

- 4-Bromobenzyl bromide
- Hydrazine hydrate
- Sodium carbonate
- Methanol

Procedure:

While a detailed, step-by-step protocol is not available in the provided search results, a referenced method outlines the following conditions:

- 4-Bromobenzyl bromide is reacted with hydrazine hydrate in methanol.
- Sodium carbonate is used as a base.
- The reaction is carried out at a temperature of 45-50°C for 3 hours.
- This method reportedly yields 42% of the desired product.


Applications in Drug Development and Organic Synthesis

4-Bromobenzylhydrazine serves as a key precursor for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Its derivatives, particularly pyrazoles and hydrazones, have shown promising biological activities.

Synthesis of Pyrazole Derivatives

The condensation of hydrazines with 1,3-dicarbonyl compounds is a well-established method for the synthesis of pyrazoles, a class of compounds known for a wide range of pharmacological activities, including anticancer and kinase inhibitory effects.[3][4]

General Reaction Scheme for Pyrazole Synthesis:

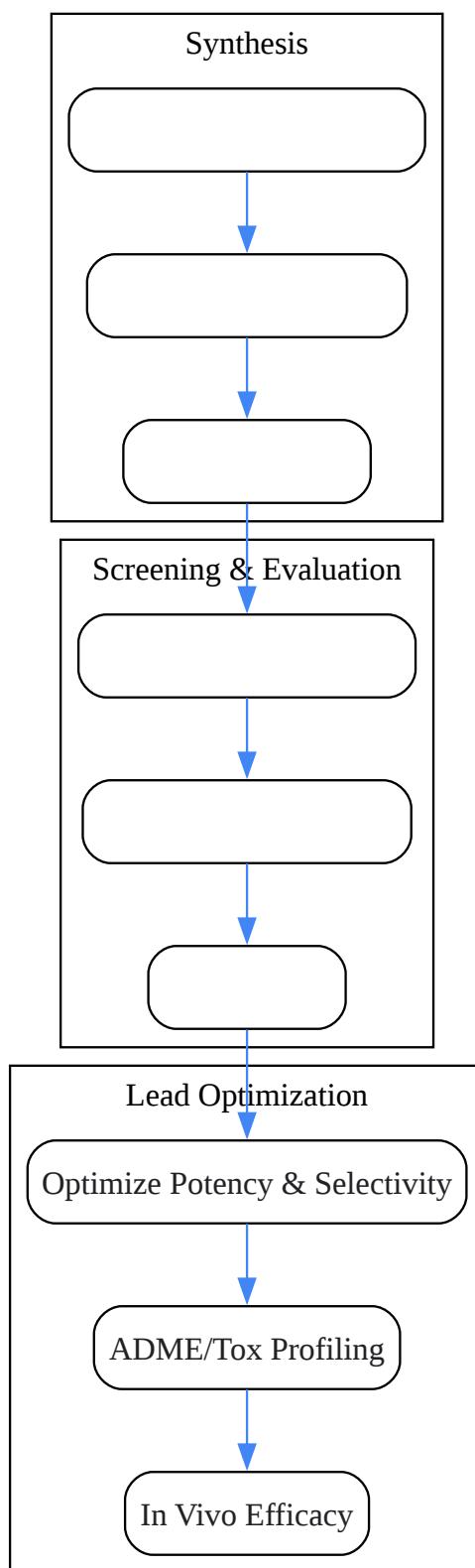
Caption: General synthesis of pyrazole derivatives.

Experimental Protocol: Synthesis of 1-(3,4,5-trimethoxybenzyl)-3,5-disubstituted pyrazoles

This protocol, adapted for a benzylhydrazine derivative, illustrates the general procedure for pyrazole synthesis.

Materials:

- A benzylhydrazine derivative (e.g., **4-Bromobenzylhydrazine**)
- A 1,3-dicarbonyl compound (e.g., acetylacetone)
- Ethanol
- Catalytic amount of acid (e.g., acetic acid)

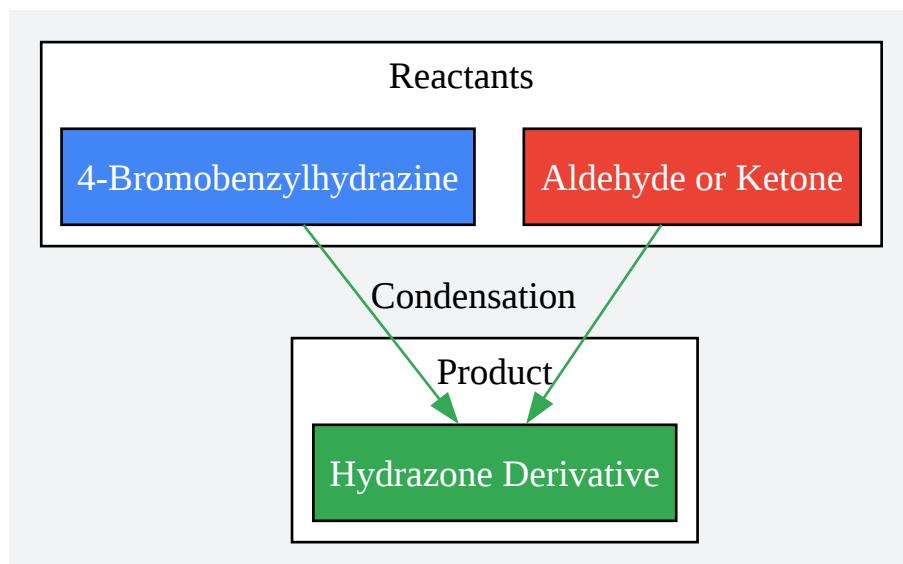

Procedure:

- Dissolve the benzylhydrazine derivative in ethanol in a round-bottom flask.
- Add the 1,3-dicarbonyl compound to the solution.
- Add a catalytic amount of acid.
- Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography.
- After completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole derivative.

Biological Activity and Signaling Pathways of Pyrazole Derivatives:

- Anticancer Activity: Certain pyrazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, such as HCT116 and MCF-7.[3]
- Kinase Inhibition: Pyrazole-based compounds have been identified as inhibitors of various kinases, including Aurora-A kinase and cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[3][4] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

Workflow for Kinase Inhibitor Discovery:


[Click to download full resolution via product page](#)

Caption: Drug discovery workflow for pyrazole-based kinase inhibitors.

Synthesis of Hydrazone Derivatives

Hydrazones are another important class of compounds synthesized from hydrazines. They are formed through the condensation reaction of a hydrazine with an aldehyde or a ketone. Hydrazone derivatives are known to exhibit a wide range of biological activities, including enzyme inhibition.

General Reaction Scheme for Hydrazone Synthesis:

[Click to download full resolution via product page](#)

Caption: General synthesis of hydrazone derivatives.

Experimental Protocol: General Procedure for the Synthesis of Hydrazide-Hydrazone

This protocol describes the synthesis of hydrazide-hydrazone, which are structurally related to the hydrazones that can be prepared from **4-bromobenzylhydrazine**.

Materials:

- A hydrazide (structurally similar to a hydrazine)
- An aromatic aldehyde
- Ethanol (96%)

Procedure:

- Dissolve 0.001 mole of the hydrazide in 5 mL of 96% ethanol by heating under reflux.
- Add 0.0011 mole of the appropriate aromatic aldehyde to the solution.
- Continue heating under reflux until a precipitate forms (typically 15-40 minutes).
- Cool the reaction mixture and collect the precipitate by filtration.
- Wash the product with cold ethanol and dry.

Biological Activity and Mechanism of Action of Hydrazone Derivatives:

- Enzyme Inhibition: Hydrazone derivatives have been shown to be potent inhibitors of various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and human carbonic anhydrase (hCA) isoenzymes I and II.^[5] These enzymes are implicated in a range of diseases, including Alzheimer's disease.
- Mechanism of Inhibition: The inhibitory activity of hydrazones is often attributed to the azomethine group (-NHN=CH-), which can interact with the active site of enzymes.^[6] The presence of the hydrazone moiety can also enhance the metabolic stability and bioavailability of the compound, leading to more sustained enzyme inhibition.^[5]

Safety and Handling

Detailed safety data for **4-Bromobenzylhydrazine** is not readily available. However, information for the closely related compound, 4-bromophenylhydrazine hydrochloride, indicates that it is a hazardous substance. It is crucial to handle **4-Bromobenzylhydrazine** with appropriate safety precautions in a well-ventilated area, using personal protective equipment such as gloves, safety glasses, and a lab coat.

Conclusion

4-Bromobenzylhydrazine is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its utility in the synthesis of bioactive heterocyclic compounds, such as pyrazoles and hydrazones, makes it a key building block for the creation of novel therapeutic agents. The demonstrated anticancer and enzyme-inhibitory

activities of its derivatives highlight the importance of further research into this compound and its analogues. This technical guide provides a foundational resource for scientists and researchers to facilitate their work with **4-Bromobenzylhydrazine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 4-BROMO-BENZYL-HYDRAZINE(45811-94-7) 1H NMR spectrum [chemicalbook.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromobenzylhydrazine (CAS Number: 45811-94-7)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1284536#4-bromobenzylhydrazine-cas-number-45811-94-7>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com